2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate
Overview
Description
2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H20O4S. It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(tert-butoxy)ethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form 4-methylbenzenesulfonic acid and 2-(tert-butoxy)ethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonates and corresponding nucleophiles.
Elimination reactions: Alkenes are the primary products.
Hydrolysis: 4-methylbenzenesulfonic acid and 2-(tert-butoxy)ethanol are formed.
Scientific Research Applications
2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate is utilized in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxycarbonyl)aminoethyl 4-methylbenzenesulfonate
- 2-(Benzoxy)ethyl 4-methylbenzenesulfonate
- Ethyl 4-methylbenzenesulfonate
Uniqueness
2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate is unique due to its tert-butoxy group, which provides steric hindrance and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to similar compounds with less bulky substituents.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4S/c1-11-5-7-12(8-6-11)18(14,15)17-10-9-16-13(2,3)4/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQMVPLPIALKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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